N-(2-butoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Description
N-(2-butoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a benzothiazinone derivative characterized by a 1,4-benzothiazine core substituted with a 3-oxo group and an acetamide side chain linked to a 2-butoxyphenyl moiety. Key properties include:
Properties
IUPAC Name |
N-(2-butoxyphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-2-3-12-25-16-10-6-4-8-14(16)21-19(23)13-18-20(24)22-15-9-5-7-11-17(15)26-18/h4-11,18H,2-3,12-13H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSNZHHGPLAGHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-butoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a complex organic compound belonging to the class of benzothiazine derivatives. This segment focuses on its biological activity, synthesizing existing research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 320.42 g/mol. Its structure is characterized by the presence of a benzothiazine core, which is known for its diverse biological activities. The unique combination of functional groups in this compound enhances its interaction with various biological targets.
Research indicates that this compound acts primarily as a modulator of ATP-binding cassette (ABC) transporters . These transporters are crucial in drug absorption, distribution, and excretion processes in the body. By modulating these transporters, the compound may enhance the efficacy of certain therapeutic agents and improve drug delivery systems .
Biological Activity and Therapeutic Potential
- Anticancer Properties : Preliminary studies suggest that compounds similar to this compound exhibit significant anticancer activity. They may inhibit cell proliferation in various cancer cell lines by inducing apoptosis or altering cell cycle progression.
- Anti-inflammatory Effects : The compound has shown potential anti-inflammatory activity in vitro. It may inhibit pro-inflammatory cytokines, thus reducing inflammation-related damage in tissues .
- Antimicrobial Activity : Some derivatives of benzothiazine compounds have demonstrated antimicrobial properties against various pathogens. This suggests that this compound could be explored for its potential as an antimicrobial agent .
Table 1: Summary of Biological Activities
Notable Research Findings
- Cell Line Studies : In a study examining the effects on human cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in decreased swelling and inflammatory markers compared to control groups. This suggests a promising avenue for treating inflammatory diseases .
Scientific Research Applications
Pharmaceutical Applications
1. Modulation of ATP-Binding Cassette Transporters
Research indicates that this compound may act as a modulator of ATP-binding cassette (ABC) transporters, which are crucial for drug absorption, distribution, and excretion. This property suggests its potential use in enhancing the efficacy of therapeutic agents .
2. Anti-Cancer Properties
Compounds within this class have shown promise as anti-cancer agents. Studies indicate that N-(2-butoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide may be effective against various types of cancer by influencing cellular pathways involved in drug metabolism and transport . Further investigation is needed to elucidate its mechanism of action and potential side effects.
3. Treatment for Genetic Disorders
The ability of this compound to interact with biological targets raises its potential for treating genetic disorders such as cystic fibrosis. Its structural features may allow it to influence pathways affected by these diseases .
This compound exhibits significant biological activity that warrants further exploration. Interaction studies have shown that it influences various biological targets, indicating a multi-faceted mechanism of action .
Recent studies have highlighted the potential applications of benzothiazine derivatives in treating neurodegenerative diseases and cancers. For instance:
Study on Anticancer Activity : A study demonstrated that benzothiazine derivatives exhibited significant anticancer activity through in vitro assays against various cancer cell lines . The findings suggest that N-(2-butoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-y)acetamide could be further developed as a lead compound for cancer therapeutics.
Research on Enzyme Inhibition : Another investigation focused on the enzyme inhibitory potential of related compounds against acetylcholinesterase and alpha-glucosidase. The results indicated promising inhibitory activity that could be leveraged for treating conditions such as Alzheimer’s disease and type 2 diabetes mellitus .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Modifications
The benzothiazinone scaffold permits extensive substitution, influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Alkoxy Chain Length: The 2-butoxyphenyl group (target compound) increases lipophilicity compared to the 2-ethoxyphenyl analog (C₂₀ vs.
- Electron-Withdrawing Groups: Nitro (NO₂) and trifluoromethyl (CF₃) substituents enhance electronic effects, which may improve binding to target proteins (e.g., enzymes or ion channels) .
- Halogen Substituents: The 4-chlorophenyl analog (YHV98-4) demonstrates efficacy in attenuating chronic inflammatory pain, suggesting the benzothiazinone core’s versatility in modulating ion channels .
Table 3: Activity Trends of Key Analogs
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-butoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, and what critical reaction parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and amidation. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for amide bond formation .
- Temperature control : Maintaining 60–80°C during cyclization prevents side reactions .
- Catalysts : Use of coupling agents like HATU or EDCI improves acetamide formation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and confirming its purity?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the benzothiazine core and acetamide linkage (e.g., δ 2.1–2.3 ppm for methylene protons) .
- IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm C=O stretches (benzothiazinone and acetamide) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion [M+H]⁺ .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits .
- Antimicrobial screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity or biological interactions of this benzothiazine derivative?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Simulate binding to target proteins (e.g., COX-2, DNA topoisomerase) using AutoDock Vina .
- ADMET prediction : Tools like SwissADME estimate solubility (LogP), bioavailability, and metabolic stability .
Q. What strategies resolve discrepancies in biological activity data across studies involving this compound?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., ATCC-certified) and control compounds (e.g., doxorubicin for cytotoxicity) .
- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. methoxyphenyl substituents) to identify SAR trends .
- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent effects in in vitro assays) .
Q. How does the 2-butoxyphenyl substituent influence pharmacokinetic properties compared to other aryl groups?
- Methodological Answer :
- Solubility : The butoxy group enhances lipophilicity (LogP ~3.5), improving membrane permeability but reducing aqueous solubility .
- Metabolic stability : Compared to methoxyphenyl analogs, the butoxy group may slow CYP450-mediated oxidation .
- Bioavailability : In silico models suggest moderate oral bioavailability (~40–50%) due to balanced LogP and molecular weight (<500 Da) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
